molecular formula C16H14N4OS B5835451 1-[5-(2-Methylphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea

1-[5-(2-Methylphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea

Cat. No.: B5835451
M. Wt: 310.4 g/mol
InChI Key: XOBKWFWCTQJCQK-UHFFFAOYSA-N
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Description

1-[5-(2-Methylphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea is an organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(2-Methylphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea typically involves the reaction of 2-methylphenyl isothiocyanate with phenylhydrazine. The reaction proceeds through the formation of an intermediate thiourea, which cyclizes to form the thiadiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[5-(2-Methylphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and methylphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiadiazole derivatives.

    Substitution: Various substituted thiadiazole derivatives depending on the reagents used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[5-(2-Methylphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiadiazole ring with phenyl and methylphenyl groups enhances its potential for diverse applications in medicinal chemistry, agriculture, and materials science.

Properties

IUPAC Name

1-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4OS/c1-11-7-5-6-10-13(11)14-19-20-16(22-14)18-15(21)17-12-8-3-2-4-9-12/h2-10H,1H3,(H2,17,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOBKWFWCTQJCQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(S2)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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